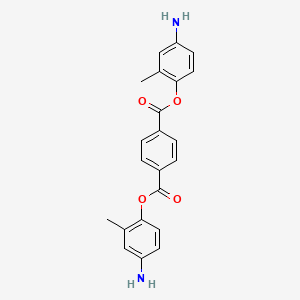
Bis(4-amino-2-methylphenyl) terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester: is an organic compound with the molecular formula C22H20N2O4 . This compound is known for its applications in organic synthesis and materials science. It is used as an intermediate in the production of dyes, pigments, and high-performance polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester typically involves the esterification of 1,4-benzenedicarboxylic acid with 4-amino-2-methylphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions, and the use of specialized equipment to ensure high yield and purity. The process may also involve the use of solvents such as methanol or ethanol to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Used as a plasticizer in the production of flexible plastics.
2-Aminobenzene-1,4-dicarboxylic acid: Used in the synthesis of metal-organic frameworks and other advanced materials.
Uniqueness: 1,4-Benzenedicarboxylic acid, 1,4-bis(4-aMino-2-Methylphenyl) ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its amino and ester functional groups provide versatility in synthesis and functionalization, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C22H20N2O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
bis(4-amino-2-methylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H20N2O4/c1-13-11-17(23)7-9-19(13)27-21(25)15-3-5-16(6-4-15)22(26)28-20-10-8-18(24)12-14(20)2/h3-12H,23-24H2,1-2H3 |
InChI Key |
XSQRYCPTYSGRJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



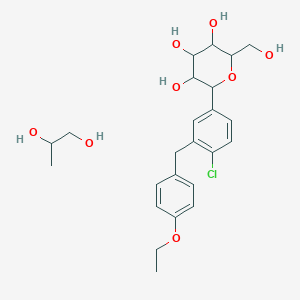
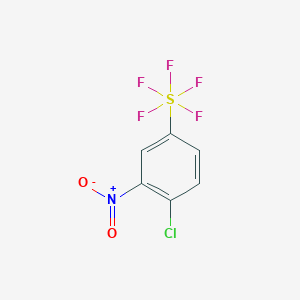
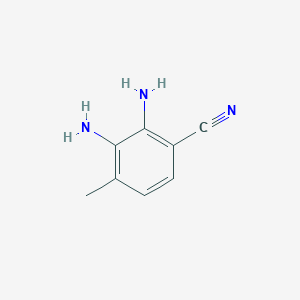

![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)

![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
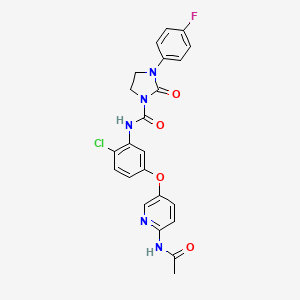
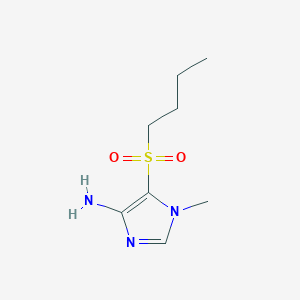

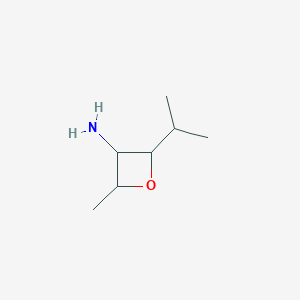
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

